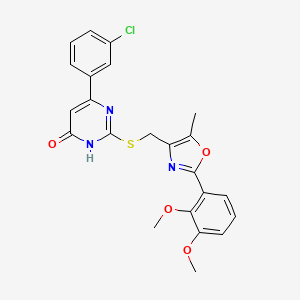![molecular formula C21H21N3O B2984032 N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide CAS No. 1903547-15-8](/img/structure/B2984032.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide is a compound that features a bipyridine moiety linked to a benzamide structure. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science. The unique structure of N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide allows it to interact with metal ions and other molecules, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide units . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can modify the bipyridine unit, altering its electronic properties and reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine or benzamide units are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide has a wide range of scientific research applications, including:
Biology: The compound’s ability to interact with metal ions makes it valuable in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research into its potential therapeutic applications includes exploring its role in drug delivery systems and as a component in diagnostic agents.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide involves its interaction with metal ions and other molecules. The bipyridine moiety acts as a chelating ligand, binding to metal centers and forming stable complexes . These complexes can participate in various catalytic and redox processes, influencing the compound’s reactivity and functionality. The benzamide unit may also contribute to the compound’s overall properties by providing additional sites for interaction and modification.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide include other bipyridine derivatives, such as:
2,2’-bipyridine: A widely used ligand in coordination chemistry with strong metal-binding properties.
4,4’-bipyridine: Known for its applications in electrochemical devices and molecular electronics.
Phenanthroline: Another chelating ligand with applications in catalysis and materials science.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-propylbenzamide is unique due to its specific combination of a bipyridine moiety with a benzamide structure. This combination enhances its versatility and reactivity, making it suitable for a broader range of applications compared to other bipyridine derivatives. The presence of the propyl group further modifies its properties, potentially influencing its solubility and interaction with other molecules.
Properties
IUPAC Name |
4-propyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-14-17-10-12-23-20(13-17)19-5-3-11-22-15-19/h3,5-13,15H,2,4,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWRBTVDFQWABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


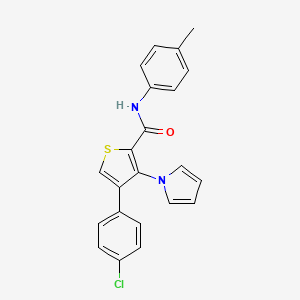
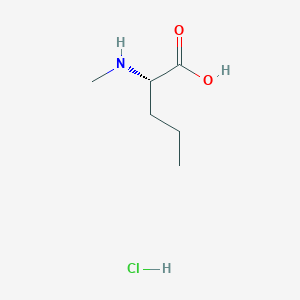
![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
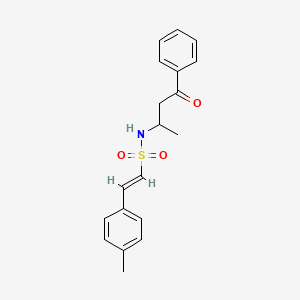
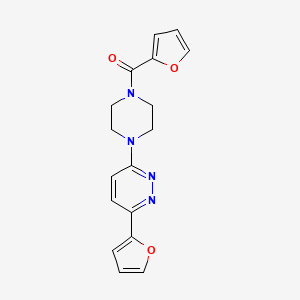
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2983967.png)
![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)
![Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2983971.png)
